molecular formula C17H21N3O4S B2513349 Ethyl 4-oxo-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate CAS No. 1170489-99-2

Ethyl 4-oxo-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate

Cat. No.: B2513349
CAS No.: 1170489-99-2
M. Wt: 363.43
InChI Key: NGMKPXUKJVUANX-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of piperidines and contains a thiophene ring, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the piperidine and oxadiazole moieties. Key reaction conditions include the use of strong bases and oxidizing agents to facilitate the formation of the desired functional groups.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 4-oxo-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate is studied for its potential biological activity. It has shown promise in various assays, indicating its potential as a therapeutic agent.

Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of diseases such as cancer and inflammation. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Ethyl 4-oxo-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to a cascade of biochemical reactions that result in its therapeutic effects. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Ethyl 2-(2-oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one

  • Ethyl 2-(2-oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one

  • Ethyl 2-(2-oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one

Uniqueness: Ethyl 4-oxo-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

ethyl 4-oxo-4-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-2-23-15(22)8-7-14(21)20-9-3-5-12(11-20)16-18-19-17(24-16)13-6-4-10-25-13/h4,6,10,12H,2-3,5,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMKPXUKJVUANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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